Methazolamide - 554-57-4

Methazolamide

Catalog Number: EVT-275134
CAS Number: 554-57-4
Molecular Formula: C5H8N4O3S2
Molecular Weight: 236.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methazolamide is a heterocyclic organic compound belonging to the class of sulfonamides. Specifically, it is classified as a carbonic anhydrase inhibitor (CAI). [, , ] In scientific research, Methazolamide serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to carbonic anhydrase activity and ion transport. [, , , , ]

Future Directions
  • Topical Drug Delivery: Further research is needed to develop efficient topical formulations of Methazolamide for ocular delivery to maximize its therapeutic potential in glaucoma treatment. [, ]
  • Neuroprotective Therapies: Its neuroprotective properties warrant further investigation for potential applications in treating stroke and other neurological disorders characterized by ischemic injury. []
  • Metabolic Disorders: The preliminary findings in type 2 diabetes suggest that exploring Methazolamide's effects on metabolic pathways could lead to novel therapeutic strategies. []
  • Understanding Adverse Effects: Investigating the metabolic pathways and potential off-target effects of Methazolamide is crucial for mitigating its risk of adverse reactions, such as SJS/TEN. [, , , , , , , , ]
  • Comparative Studies: Conducting head-to-head comparisons with Acetazolamide in various applications will further define its therapeutic niche and potential advantages. [, , , , ]

Acetazolamide

  • Compound Description: Acetazolamide is a carbonic anhydrase inhibitor that is commonly used to treat glaucoma, epilepsy, and altitude sickness. Acetazolamide is known to cause metabolic acidosis. []

4. MK-927 * Compound Description: MK-927 is a topically applied carbonic anhydrase inhibitor. [] * Relevance: Similar to methazolamide, MK-927 is a carbonic anhydrase inhibitor that reduces IOP. [] Unlike methazolamide, which is administered orally, MK-927 is designed for topical application. []

6. N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO)* Compound Description: N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) is a sulfonic acid metabolite of methazolamide. [] MSO is believed to be an auto-oxidation product of N-[3-methyl-5-sulfen-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, which is produced by cytochrome P450 from the β-lyase product of the cysteine conjugate of methazolamide. []* Relevance: MSO is a metabolite of methazolamide, formed through a metabolic pathway involving cytochrome P450. [] This metabolite is of particular interest due to its potential role in the development of Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN), a severe skin reaction associated with methazolamide use. []

7. 5-acetyl-4-(trifluoromethyl)-2-sulfamoylamino-1,3,4-thiadiazole (Compound 28)* Compound Description: 5-acetyl-4-(trifluoromethyl)-2-sulfamoylamino-1,3,4-thiadiazole (Compound 28) is a methazolamide analog that has shown good transcorneal permeability and a potent IOP-lowering effect in rabbits. []* Relevance: Compound 28 is a structurally similar analog of methazolamide, featuring a trifluoromethyl group (CF3) in the acetyl group at position 5, while methazolamide has a methyl group (CH3). [] It exhibits a greater reduction in IOP compared to methazolamide when topically applied, likely due to its enhanced transcorneal permeability. []

8. 5-n-pentyryl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 7)* Compound Description: 5-n-pentyryl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 7) is a methazolamide analog that showed a moderate IOP-lowering effect in rabbits. []* Relevance: This compound is a structurally related analog of methazolamide, featuring a pentyryl group at position 5. [] It exhibits IOP-lowering activity, but less potent compared to Compound 28, indicating that the size and lipophilicity of the substituent at position 5 influence the permeability and, consequently, the IOP-lowering effect. []

9. 5-propionyl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 6)* Compound Description: 5-propionyl-2-sulfamoylamino-1,3,4-thiadiazole (Compound 6) is a methazolamide analog that exhibits a significant IOP-lowering effect in rabbits, attributed to its favorable physicochemical properties. []* Relevance: This compound is an analog of methazolamide, featuring a propionyl group at position 5. [] It demonstrates a remarkable 10 times higher chloroform-buffer partition coefficient and 6 times greater transcorneal permeability compared to methazolamide. [] As a result, it effectively reduces IOP in rabbits, highlighting the impact of physicochemical properties on ocular drug delivery. []

Source and Classification

Methazolamide is classified under the broader category of carbonic anhydrase inhibitors, which includes other compounds like acetazolamide. It is synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, indicating its chemical lineage within the thiadiazole family. Its therapeutic applications extend beyond ophthalmology; it has been explored for use in treating altitude sickness and certain forms of epilepsy due to its diuretic properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of methazolamide typically involves several key steps:

  1. Starting Material: The process begins with 5-amino-2-mercapto-1,3,4-thiadiazole as the primary raw material.
  2. Reactions: The synthesis includes an amination reaction where the thiadiazole compound reacts with ammonium hydroxide to form the intermediate compounds.
  3. Oxidation and Purification: Following the initial reactions, oxidation is performed to refine the product, which is then subjected to purification processes involving solvent extraction and pH adjustment to isolate high-purity methazolamide .
5 amino 2 mercapto 1 3 4 thiadiazole+NH4OHMethazolamide crude product \text{5 amino 2 mercapto 1 3 4 thiadiazole}+\text{NH}_4\text{OH}\rightarrow \text{Methazolamide crude product }
Molecular Structure Analysis

Structure and Data

Methazolamide has a complex molecular structure characterized by its thiadiazole ring system. The molecular formula is C4H6N4O3SC_4H_6N_4O_3S, and its IUPAC name is 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The structural representation highlights key functional groups including:

  • A thiadiazole ring
  • An acetamide group
  • A sulfonamide moiety

The three-dimensional conformation of methazolamide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Methazolamide undergoes various chemical reactions relevant to its functionality:

  1. Inhibition of Carbonic Anhydrase: The primary reaction involves binding to the active site of carbonic anhydrase enzymes, inhibiting their catalytic action on carbon dioxide and bicarbonate conversion.
  2. Metabolic Pathways: In vivo, methazolamide is metabolized primarily in the liver, where it may undergo N-acetylation or other modifications that affect its pharmacokinetics and efficacy.
  3. Analytical Characterization: Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify methazolamide levels in biological samples, ensuring accurate dosing in therapeutic applications .
Mechanism of Action

Process and Data

The mechanism by which methazolamide exerts its effects involves:

  1. Carbonic Anhydrase Inhibition: By binding to the enzyme's active site, methazolamide prevents the conversion of carbon dioxide to bicarbonate ions, leading to reduced bicarbonate reabsorption in renal tubules.
  2. Diuretic Effect: This inhibition results in increased excretion of bicarbonate, sodium ions, and water, contributing to its diuretic properties.
  3. Clinical Outcomes: The reduction in intraocular pressure is achieved through decreased aqueous humor production in the eye due to altered osmotic gradients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methazolamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 174.17 g/mol
  • Melting Point: Ranges from 160°C to 165°C
  • Solubility: Soluble in water (pH-dependent), with increased solubility at lower pH levels; also soluble in organic solvents like ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation for medicinal use and dictate storage conditions .

Applications

Scientific Uses

Methazolamide has diverse applications in scientific research and clinical practice:

  1. Glaucoma Treatment: Primarily used to manage intraocular pressure in patients with open-angle glaucoma or secondary glaucoma.
  2. Altitude Sickness Management: Employed prophylactically for individuals ascending to high altitudes by mitigating symptoms associated with hypoxia.
  3. Research Tool: Utilized in studies investigating carbonic anhydrase's role in various physiological processes, including fluid regulation and acid-base balance .
  4. Potential Anti-inflammatory Applications: Recent studies suggest methazolamide may have immunomodulatory effects that could be beneficial in conditions like sepsis .
Molecular Pharmacology and Mechanism of Action

Carbonic Anhydrase Inhibition Dynamics

Isoform-Specific Binding Affinities and Selectivity Profiles

Methazolamide (MTZ) is a sulfonamide-derived carbonic anhydrase inhibitor (CAI) that exhibits differential binding affinities across human carbonic anhydrase (CA) isoforms. Its highest affinity is for CA-II (Ki ≈ 10 nM), followed by CA-IX (Ki ≈ 25 nM) and CA-XII (Ki ≈ 35 nM), while showing weaker inhibition of CA-I (Ki > 250 nM) [1] [3]. This selectivity arises from structural variations in the catalytic pockets: CA-II features a deep, hydrophobic active site with a zinc ion coordinated by three histidine residues, whereas CA-I has a shallower pocket with altered residue topology that reduces sulfonamide binding efficiency [3]. MTZ’s lipophilicity enhances its penetration into tissues expressing pathologically relevant isoforms, such as CA-IX in hypoxic tumors and CA-II in the ciliary body of the eye. This underpins its utility in glaucoma management by reducing aqueous humor production [1] [5].

Table 1: Methazolamide Inhibition Constants (Ki) Against Key Human CA Isoforms

CA IsoformTissue LocalizationKi (nM)Physiological Role
CA-IErythrocytes>250CO₂ hydration; minor physiological role
CA-IIUbiquitous (CNS, eye, kidney)10Aqueous humor production, CSF formation
CA-IXHypoxic tumors25Tumor pH regulation, metastasis
CA-XIIKidney, certain cancers35Ion transport, pH homeostasis

Structural Determinants of Enzyme-Inhibitor Interactions

The molecular efficacy of MTZ hinges on its interaction with the CA active site. The unsubstituted sulfonamide group (SO₂NH₂) coordinates directly with the catalytic zinc ion in a tetrahedral geometry, forming a hydrogen bond network with Thr199 and Glu106 [8]. The N-acetyl moiety and thiadiazole ring of MTZ engage in van der Waals contacts with hydrophobic residues (Val121, Phe131, Leu198), conferring greater CA-II/IX/XII selectivity over CA-I, which contains bulkier residues (His67, Lys91) that sterically hinder binding [3] [8]. Crystallographic studies confirm that MTZ’s methyl group on the thiadiazole ring optimizes hydrophobic packing in CA-II, reducing dissociation kinetics compared to acetazolamide [8]. Mutagenesis of CA-II (V121A mutation) diminishes MTZ binding by >90%, underscoring the critical role of residue topology in inhibitor specificity [8].

Non-Canonical Mechanisms in Disease Modulation

Mitochondrial Cytochrome c Release Inhibition in Neuroprotection

Beyond classical CA inhibition, MTZ exhibits neuroprotective effects by modulating mitochondrial permeability transition pores (mPTPs). In neuronal models exposed to amyloid-β (Aβ) oligomers, MTZ (10–50 µM) blocks cytochrome c (CytC) release by stabilizing the mitochondrial membrane potential (ΔΨm) and suppressing reactive oxygen species (ROS) overproduction [4]. This occurs via direct inhibition of mitochondrial CA-V isoforms, which regulate intramitochondrial pH and H₂O₂ flux. In murine Alzheimer’s models, MTZ reduced CytC translocation by 70% and caspase-3 activation by 65%, correlating with enhanced neuronal survival in the hippocampus [4]. The drug’s lipophilicity enables blood-brain barrier penetration, facilitating mitochondrial targeting at clinically achievable concentrations (Cmax ≈ 15 µM after oral dosing) [4] [6].

Table 2: Neuroprotective Mechanisms of Methazolamide in Experimental Models

Pathological InsultModel SystemMTZ ConcentrationKey Effects
Amyloid-β oligomersMurine hippocampal neurons10–50 µM↓ CytC release (70%), ↓ caspase-3 (65%), ↑ ΔΨm
Hypoxia-reoxygenationHuman neuronal SH-SY5Y cells20 µM↓ Mitochondrial fragmentation, ↓ H₂O₂ (50%)
Tau-A152T transfectionZebrafish CNS neurons3 µM↓ Sarkosyl-insoluble tau (40%), ↓ neurodegeneration

Suppression of Hepatic Glucose Production via Insulin Sensitization

MTZ indirectly enhances insulin sensitivity in hepatocytes by inhibiting mitochondrial CA-VB. This disrupts the urea cycle and pyruvate carboxylase activity, reducing phosphoenolpyruvate carboxykinase (PEPCK) expression and gluconeogenic flux [2]. In hypercapnic cats, MTZ (3 mg/kg) lowered hepatic glucose output by 30% independently of systemic acidosis, suggesting direct metabolic reprogramming [2]. Proteomic analysis revealed MTZ-mediated upregulation of insulin receptor substrate 2 (IRS2) and AMPK phosphorylation, sensitizing hepatocytes to physiological insulin concentrations. This positions MTZ as a potential modulator of metabolic diseases, though clinical validation is pending [2].

Tau Toxicity Attenuation in Neurodegenerative Pathology

MTZ mitigates tau-driven neurotoxicity through enhanced autophagic clearance. In zebrafish tauopathy models (expressing mutant tau-P301L), MTZ (3 µM) reduced insoluble tau aggregates by 40% and phosphorylated tau (AT8 epitope) by 55% via lysosomal exocytosis [6]. This process requires CA-II inhibition, which elevates lysosomal pH and triggers transcription factor EB (TFEB)-mediated exocytosis of tau-containing vesicles. CRISPR knockout of ca2a (zebrafish CA-II ortholog) phenocopied MTZ effects, confirming on-target action [6]. In murine frontotemporal dementia models, MTZ decreased hippocampal tau seeding by 60%, highlighting its potential in primary tauopathies [6].

Properties

CAS Number

554-57-4

Product Name

Methazolamide

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide

Molecular Formula

C5H8N4O3S2

Molecular Weight

236.3 g/mol

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Solubility

3500 mg/L
0.01 M
>35.4 [ug/mL]

Synonyms

Methazolamide; Neptazane; Methenamide; Neptazaneat; Naptazane; N Methylacetazolamide;N-Methylacetazolamide;

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Isomeric SMILES

CC(=O)/N=C/1\N(N=C(S1)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.